molecular formula C13H19N3O2 B11816600 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

Cat. No.: B11816600
M. Wt: 249.31 g/mol
InChI Key: XLJWSNSWVUCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide typically involves the reaction of 4-hydroxypiperidine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antagonist or agonist in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist, modulating the activity of receptors or enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide include:

  • 1-(5-aminopyridin-2-yl)piperidin-4-ol
  • 4-Chloro-N-methylpiperidine
  • 2-(4-Hydroxypiperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
  • Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
  • Loperamide

Uniqueness

N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15)

InChI Key

XLJWSNSWVUCXML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.